1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

scaffold hopping chemical biology tool selection deubiquitinase inhibitor specificity

This scaffold-divergent hybrid (CAS 2194846-57-4) offers a genuinely under-explored chemotype for de novo target discovery. Unlike constitutional isomer 6RK73 (a covalent UCHL1 inhibitor), it lacks an electrophilic warhead, enabling reversible mechanistic studies. Its 1,3-dimethylpyrazole-carbonyl mimics kinase hinge-binding motifs, and the 1,3,4-thiadiazole moiety supports antimicrobial screening. Procure alongside oxazole analog CAS 2210051-53-7 for matched-pair FEP calculations. Zero ChEMBL annotations maximize novelty.

Molecular Formula C13H17N5O2S
Molecular Weight 307.37
CAS No. 2194846-57-4
Cat. No. B2564433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
CAS2194846-57-4
Molecular FormulaC13H17N5O2S
Molecular Weight307.37
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)C
InChIInChI=1S/C13H17N5O2S/c1-9-7-11(17(2)16-9)12(19)18-5-3-10(4-6-18)20-13-15-14-8-21-13/h7-8,10H,3-6H2,1-2H3
InChIKeyPTERTMYJGLIQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2194846-57-4: Pyrazole-Thiadiazole-Piperidine Hybrid Scaffold for Kinase-Targeted Screening


1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2194846-57-4) is a heterocyclic hybrid molecule that integrates three pharmacophorically significant substructures—a 1,3-dimethylpyrazole ring, a 1,3,4-thiadiazole moiety, and a piperidine linker—into a single, compact scaffold (C13H17N5O2S; MW 307.37) [1]. This specific spatial arrangement of electron-rich heterocycles distinguishes it from constitutional isomers (e.g., 6RK73, CAS 1895050-66-4) that share the same molecular formula but possess fundamentally different core architectures . The compound is catalogued in the ZINC screening library (ZINC36093353) within the DDAF purchasability tranche and has no pre-annotated biological activity in ChEMBL, making it a genuinely under-explored chemotype for de novo target discovery campaigns [1].

Why 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine Cannot Be Replaced by In-Class Analogs


Compounds within the C13H17N5O2S formula space are not functionally interchangeable: the constitutional isomer 6RK73 (a morpholino-thiazole-pyrrolidine-cyano scaffold) is an optimized, covalent UCHL1 inhibitor with IC50 = 0.23 µM and >1000-fold selectivity over UCHL3 . The target compound replaces the pyrrolidine-nitrile warhead with a piperidine-ether linkage and swaps the morpholino-thiazole for a dimethylpyrazole-carbonyl, yielding a calculated logP of 1.548 versus 1.0 for 6RK73—a difference that predicts distinct membrane partitioning and off-target liability profiles [1]. Similarly, the closest pyrazole-modified analog (CAS 2210051-53-7, oxazole replacement) remains uncharacterized in public bioactivity databases; class-level antiproliferative data from pyrazole-thiadiazole hybrids (compound 4E: IC50 = 9.673 ± 0.399 µM, HT-29 colon cancer) cannot be extrapolated to the target compound without direct measurement, as minor heterocycle variations can shift potency by orders of magnitude [2]. Generic substitution therefore risks both target-mismatch (selecting a tool compound with an irrelevant mechanism) and potency-surprise (assuming activity where none may exist).

Quantitative Differentiation Evidence for 2194846-57-4 Versus Closest Analogs


Scaffold Identity: Constitutional Isomer Differentiation from 6RK73 (UCHL1 Inhibitor)

Despite sharing the identical molecular formula C13H17N5O2S, the target compound is a constitutional isomer of 6RK73. 6RK73 is a covalent irreversible UCHL1 inhibitor (IC50 0.23 µM) with a morpholino-thiazole-pyrrolidine-cyano scaffold . The target compound replaces the pyrrolidine-nitrile warhead with a piperidine-ether linkage and substitutes the morpholino-thiazole with a 1,3-dimethylpyrazole-carbonyl moiety. This scaffold divergence eliminates the cysteine-reactive nitrile group required for 6RK73's covalent UCHL1 engagement, precluding functional interchangeability.

scaffold hopping chemical biology tool selection deubiquitinase inhibitor specificity

Lipophilicity Differentiation: logP Comparison with 6RK73

The calculated logP (octanol-water partition coefficient) of the target compound is 1.548 [1], compared to a reported logP of 1.0 for 6RK73 . This 0.548 log-unit increase corresponds to an approximately 3.5-fold higher octanol-water partition coefficient, predicting greater membrane permeability but potentially higher non-specific binding. This divergence arises from the replacement of the polar morpholine ring (6RK73) with the more lipophilic 1,3-dimethylpyrazole-carbonyl group.

logP lipophilicity membrane permeability ADMET prediction

Heterocycle Replacement: Pyrazole vs. Oxazole Comparison (CAS 2210051-53-7)

The closest commercially cataloged structural analog is 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2210051-53-7), in which the 1,3-dimethylpyrazole is replaced by a 5-methylisoxazole ring . This substitution changes the heterocycle N-atom count from two (pyrazole) to one (isoxazole), reducing hydrogen-bond acceptor capacity. Pyrazole N2 can serve as an additional H-bond acceptor or metal-coordination site, while isoxazole offers only an endocyclic oxygen. Neither compound has publicly disclosed IC50 data, but cheminformatic principle and class-level SAR from pyrazole-thiadiazole hybrids indicate that this heterocycle switch routinely produces divergent kinase inhibition profiles [1].

bioisostere heterocycle SAR pyrazole vs oxazole hydrogen bonding

Class-Level Antiproliferative Benchmark from Pyrazole-Thiadiazole Hybrid Series

A 2024 study by Halimi et al. evaluated a series of pyrazole-1,3,4-thiadiazole hybrid derivatives as VEGFR-2 inhibitors. The most active compound (4e) demonstrated antiproliferative IC50 values of 9.673 ± 0.399 µM against HT-29 (colon adenocarcinoma) and 23.081 ± 0.400 µM against NIH3T3 (fibroblast) cells, with molecular docking confirming engagement of the VEGFR-2 ATP-binding pocket [1]. While the target compound 2194846-57-4 was not included in this study, it shares the pyrazole-carbonyl and 1,3,4-thiadiazole pharmacophoric elements that were identified as essential for VEGFR-2 binding. This provides a quantitative benchmark: related hybrids in this chemotype achieve low-micromolar cellular activity, though the piperidine-ether linker topology in the target compound may alter binding kinetics relative to the directly linked scaffolds in the published series.

VEGFR-2 anticancer antiproliferative pyrazole-thiadiazole pharmacophore

Unannotated Chemical Space: Absence of Bioactivity Data as Differentiation from Target-Annotated Analogs

As of 2026, the target compound has zero bioactivity annotations in ChEMBL and no associated publications in PubMed, classifying it as a genuinely unexplored chemotype [1]. In contrast, 6RK73 (CAS 1895050-66-4) has been explicitly characterized as a covalent UCHL1 inhibitor (IC50 = 0.23 µM) with peer-reviewed publications supporting its use as a chemical probe . This lack of annotation for 2194846-57-4 is itself a differentiating feature: it represents a 'blank slate' scaffold suitable for phenotypic screening and target deconvolution studies, free from the confounding target biases that accompany extensively characterized probes. For industrial procurement, this translates to higher discovery novelty potential and reduced risk of investing in a compound whose mechanism is already exhaustively described.

novel chemotype screening library ChEMBL target deconvolution

Acyl Group Variation: Dimethylpyrazole-Carbonyl vs. Benzoyl (Simpler Analog)

A closely related commercially available analog, 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine, replaces the 1,3-dimethylpyrazole-5-carbonyl group with a simple benzoyl substituent. The dimethylpyrazole-carbonyl group of the target compound introduces two additional nitrogen atoms capable of participating in hydrogen bonding and π-stacking interactions with target protein residues, features absent from the phenyl ring of the benzoyl analog. While the target compound has a molecular weight of 307.37 and calculated logP of 1.548, the benzoyl analog (C14H15N3O2S, MW 289.35) is both lighter and lacks the heterocyclic nitrogen density that kinase and phosphodiesterase targets preferentially recognize. No comparative bioactivity data exist, but general medicinal chemistry principles predict that the dimethylpyrazole-carbonyl moiety confers enhanced kinase hinge-binding potential relative to the benzoyl group.

acyl substitution aromatic stacking piperidine N-substitution SAR

Procurement-Relevant Application Scenarios for CAS 2194846-57-4 Based on Quantitative Differentiation Evidence


Kinase-Focused Diversity Screening Libraries for Oncology Hit Identification

The compound's 1,3-dimethylpyrazole-carbonyl group structurally mimics the hinge-binding motif found in FDA-approved type I kinase inhibitors, while its higher logP (1.548 vs. 1.0 for 6RK73) predicts adequate cell membrane penetration for phenotypic screening in intact cells [1]. Class-level evidence demonstrates that pyrazole-thiadiazole hybrids achieve single-digit micromolar antiproliferative activity against HT-29 colon cancer cells (compound 4e IC50 = 9.673 µM) [2]. Procurement for kinase-biased screening libraries leverages the compound's unexplored annotation status—zero prior bioactivity records [1]—to maximize the probability of identifying novel kinase targets without rediscovering known mechanisms.

Scaffold-Hopping Campaigns Away from Covalent UCHL1 Inhibitors

For programs seeking non-covalent alternatives to the UCHL1 chemical probe 6RK73, the target compound provides a scaffold-divergent starting point. Unlike 6RK73—a covalent inhibitor reliant on a nitrile warhead (UCHL1 IC50 = 0.23 µM, UCHL3 IC50 = 236 µM) —the target compound lacks an electrophilic warhead, eliminating irreversible target modification as a confounding factor in mechanistic studies. This scaffold distinction is critical for ubiquitin-proteasome pathway research where reversible inhibition and target engagement kinetics must be characterized without covalent adduct formation.

Cheminformatic Model Training Sets for Heterocycle Bioisostere Prediction

The availability of both the pyrazole-containing target compound and its oxazole analog (CAS 2210051-53-7) from commercial suppliers creates a matched-molecular-pair opportunity for computational chemistry groups. These compounds differ only in the pyrazole (2 N) vs. isoxazole (1 N + 1 O) heterocycle identity at the carbonyl terminus, providing an ideal test set for free-energy perturbation (FEP) calculations, 3D-QSAR model validation, and machine-learning-based bioisostere scoring. Procuring both compounds together enables internal benchmarking of computational predictions against experimentally determined selectivity profiles.

Antimicrobial Screening Cascades Leveraging Thiadiazole Pharmacophore

The 1,3,4-thiadiazole moiety is a validated pharmacophore in antimicrobial drug discovery, with structurally related derivatives demonstrating MIC values in the low µg/mL range against Gram-positive pathogens [3]. The target compound's 1,3,4-thiadiazol-2-yloxy-piperidine substructure is a recognized scaffold in antifungal and antibacterial lead optimization programs. Its under-characterized status makes it suitable for inclusion in broad-spectrum antimicrobial screening panels where novel mechanisms of action are prioritized, particularly against drug-resistant strains for which established scaffolds have been exhausted.

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